molecular formula C17H24N4O B6754847 N-(1-pyridazin-3-ylpiperidin-3-yl)spiro[2.4]heptane-2-carboxamide

N-(1-pyridazin-3-ylpiperidin-3-yl)spiro[2.4]heptane-2-carboxamide

Cat. No.: B6754847
M. Wt: 300.4 g/mol
InChI Key: PJMUMZKNOMUBRV-UHFFFAOYSA-N
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Description

N-(1-pyridazin-3-ylpiperidin-3-yl)spiro[2.4]heptane-2-carboxamide is a complex organic compound that features a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyridazine and piperidine rings in its structure contributes to its diverse chemical reactivity and biological activity.

Properties

IUPAC Name

N-(1-pyridazin-3-ylpiperidin-3-yl)spiro[2.4]heptane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O/c22-16(14-11-17(14)7-1-2-8-17)19-13-5-4-10-21(12-13)15-6-3-9-18-20-15/h3,6,9,13-14H,1-2,4-5,7-8,10-12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJMUMZKNOMUBRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC2C(=O)NC3CCCN(C3)C4=NN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-pyridazin-3-ylpiperidin-3-yl)spiro[2.4]heptane-2-carboxamide typically involves multi-step organic synthesis. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the pyridazine moiety. The spirocyclic structure is then formed through a cyclization reaction. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved safety. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-pyridazin-3-ylpiperidin-3-yl)spiro[2.4]heptane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the nitrogen atoms in the pyridazine and piperidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

N-(1-pyridazin-3-ylpiperidin-3-yl)spiro[2.4]heptane-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of new materials with unique properties, such as improved mechanical strength or thermal stability.

Mechanism of Action

The mechanism of action of N-(1-pyridazin-3-ylpiperidin-3-yl)spiro[2.4]heptane-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic molecules and those containing pyridazine or piperidine rings. Examples include:

  • Spiro[2.4]heptane derivatives
  • Pyridazine-based compounds
  • Piperidine-containing molecules

Uniqueness

N-(1-pyridazin-3-ylpiperidin-3-yl)spiro[2.4]heptane-2-carboxamide is unique due to its combination of a spirocyclic structure with both pyridazine and piperidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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